4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride
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Overview
Description
4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The compound’s structure includes a phenyl group, a pyrrolopyridine moiety, and a butanol chain, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary targets of EN300-27707904 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
EN300-27707904 interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . EN300-27707904 inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by EN300-27707904 affects downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, EN300-27707904 disrupts these pathways, potentially slowing tumor growth .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
In vitro, EN300-27707904 has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that EN300-27707904 could have potential therapeutic effects in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring. Common reagents include pyridine derivatives and suitable cyclizing agents under controlled temperature and pressure conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Butanol Chain: The butanol chain is synthesized and attached through nucleophilic substitution reactions, where the hydroxyl group is introduced in the final steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it to a more saturated form.
Substitution: The phenyl and pyrrolopyridine groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Studies have indicated its efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways . Its role as a fibroblast growth factor receptor (FGFR) inhibitor is particularly noteworthy .
Industry
Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities.
Phenylpyridines: These compounds have a phenyl group attached to a pyridine ring and are known for their diverse chemical reactivity.
FGFR Inhibitors: Compounds like AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398 are similar in their mechanism of action as FGFR inhibitors.
Uniqueness
What sets 4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride apart is its specific structural configuration, which allows for high potency and selectivity in inhibiting FGFR. Its unique combination of a phenyl group, pyrrolopyridine moiety, and butanol chain provides a distinct advantage in binding affinity and biological activity .
Properties
IUPAC Name |
4-phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O.2ClH/c26-19(9-8-17-5-2-1-3-6-17)16-25-13-10-18(11-14-25)21-15-24-22-20(21)7-4-12-23-22;;/h1-7,10,12,15,19,26H,8-9,11,13-14,16H2,(H,23,24);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPULQOVJHHJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC=N3)CC(CCC4=CC=CC=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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